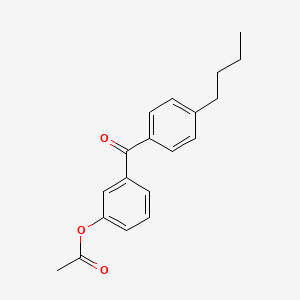

3-Acetoxy-4'-butylbenzophenone

Descripción general

Descripción

3-Acetoxy-4’-butylbenzophenone: is a chemical compound belonging to the class of benzophenones. It is characterized by its molecular formula C19H20O3 and a molecular weight of 296.37 g/mol . This compound is commonly used in the manufacturing of sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butylbenzoyl chloride with 3-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-4’-butylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols .

Major Products:

Oxidation: Formation of and .

Reduction: Formation of .

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

- UV Absorption Studies : The compound is utilized as a UV-absorbing agent in photochemical studies. Its effectiveness in absorbing UV radiation makes it a valuable component in research focused on light-induced chemical reactions.

Biology

- Cellular Protection : Research indicates that 3-Acetoxy-4'-butylbenzophenone may protect cellular structures from UV-induced damage. It has been studied for its potential to inhibit cellular processes that lead to oxidative stress and DNA damage, making it relevant in cancer research.

- Biochemical Interactions : The compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. It acts as an inhibitor of certain esterases, which can alter metabolic processes within cells.

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have shown promise in drug development. Its ability to modulate biological activity suggests potential uses in treating skin conditions exacerbated by UV exposure.

- Toxicological Studies : Understanding the compound's dosage effects is crucial; lower doses may exhibit protective benefits while higher doses could lead to toxicity and inflammation in animal models.

Industry

- Cosmetic Formulations : Due to its UV-absorbing properties, this compound is incorporated into sunscreens and other cosmetic products to enhance skin protection against harmful UV radiation.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted applications of this compound:

- Cell Signaling Modulation : Research has shown that this compound can modulate key signaling pathways, impacting gene expression related to cell growth.

- Dosage Effects : In various animal models, low doses have demonstrated beneficial effects while high doses have resulted in adverse outcomes, emphasizing the need for careful dosage considerations in potential therapeutic applications.

- Metabolic Pathways : The primary metabolic pathway involves hydrolysis of the acetoxy group, leading to active metabolites that participate in further biochemical reactions.

Mecanismo De Acción

The primary mechanism of action of 3-Acetoxy-4’-butylbenzophenone involves the absorption of UV radiation . The compound absorbs UV light and undergoes a photoisomerization process, which helps in dissipating the absorbed energy as heat. This prevents the UV radiation from penetrating deeper into the skin or material, thereby providing protection.

Molecular Targets and Pathways: The compound primarily targets the UV-B and UV-A regions of the UV spectrum. It interacts with the chromophores in the skin or material, preventing the formation of reactive oxygen species and subsequent oxidative damage .

Comparación Con Compuestos Similares

Benzophenone-3: , it is widely used in sunscreens for its UV-absorbing properties.

Benzophenone-4: , it is another UV absorber used in cosmetic formulations.

Benzophenone-8: Also called dioxybenzone , it is used in sunscreens and other UV-protective products.

Uniqueness: 3-Acetoxy-4’-butylbenzophenone is unique due to its butyl group , which enhances its lipophilicity and compatibility with various cosmetic formulations. This makes it more effective in providing long-lasting UV protection compared to other benzophenones .

Actividad Biológica

3-Acetoxy-4'-butylbenzophenone is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C17H18O3 and CAS number 890099-92-0, belongs to the benzophenone family. It is characterized by the presence of an acetoxy group and a butyl substituent on the benzophenone core, which significantly influences its biological properties.

Antioxidant Activity

Research has shown that benzophenone derivatives exhibit notable antioxidant properties. The presence of the acetoxy group in this compound enhances its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress. Studies indicate that compounds with similar structures demonstrate varying degrees of antioxidant activity, which can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings are significant as they indicate potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead molecule for developing new antibacterial agents .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Reactive Oxygen Species (ROS) Scavenging : The acetoxy group may facilitate electron donation, allowing the compound to neutralize ROS effectively.

- Cytokine Regulation : By modulating signaling pathways involved in inflammation, this compound can reduce the expression of inflammatory mediators.

- Membrane Interaction : The hydrophobic butyl group may enhance membrane permeability, enabling better interaction with bacterial membranes.

Case Studies

- Antioxidant Efficacy : A study conducted on various benzophenone derivatives demonstrated that this compound exhibited a higher antioxidant capacity compared to its analogs. The results were validated through multiple assays, confirming its potential as a natural antioxidant .

- Anti-inflammatory Mechanism : In a controlled experiment using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels. This suggests that the compound may inhibit NF-kB signaling pathways responsible for inflammation .

- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were tested against this compound. The compound demonstrated MIC values lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Research Findings Summary Table

| Activity | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH and ABTS assays | High scavenging activity |

| Anti-inflammatory | Cytokine production assay | Reduced TNF-alpha and IL-6 |

| Antimicrobial | MIC determination against pathogens | Effective against Gram-positive and Gram-negative bacteria |

Propiedades

IUPAC Name |

[3-(4-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-4-6-15-9-11-16(12-10-15)19(21)17-7-5-8-18(13-17)22-14(2)20/h5,7-13H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEFBZOOUBBOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641649 | |

| Record name | 3-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-92-0 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-butylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.